N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, also known as QM-A-33, is a synthetic compound that has been studied for its potential as an anticancer agent.
Scientific Research Applications
Synthesis and Analgesic Activity
The synthesis of derivatives such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one has been reported. These compounds have shown significant analgesic activities, indicating their potential as pain management agents. The analgesic activity was demonstrated through in vitro experiments using acetic acid-induced writhing in mice, where these compounds exhibited analgesic activity in the range of 74.67 - 83.80% compared to control, highlighting their potential for further development as analgesics (Osarumwense Peter Osarodion, 2023).
Antitumor Activity
A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilides and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetates were designed, synthesized, and evaluated for their in vitro antitumor activity. Notably, compound 15 was found to possess remarkable broad-spectrum antitumor activity, being almost sevenfold more active than the known drug 5-FU, with GI50 values of 3.16 and 22.60 μM, respectively. This suggests the potential of these derivatives in cancer therapy, supported by a molecular docking study that showed a similar binding mode to erlotinib, indicating the mechanism of action (Ibrahim A. Al-Suwaidan et al., 2013).
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Novel quinazoline derivatives have been synthesized and evaluated for their anti-ulcerogenic and Anti-Ulcerative colitis activities. These compounds showed significant curative activity against acetic acid-induced ulcer models, surpassing the effectiveness of standard drugs used for treating peptic ulcer and ulcerative colitis. This promising activity, along with a lack of reported side effects on liver and kidney functions upon prolonged oral administration, points towards their potential as safer therapeutic agents for gastrointestinal disorders (F. Alasmary et al., 2017).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-6-4-5-12(9-13)20-16(21)10-23-17-14-7-2-3-8-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHCEHSFTKXHDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.